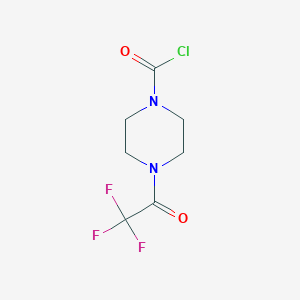![molecular formula C18H13F3O3 B14219695 Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester CAS No. 821769-97-5](/img/structure/B14219695.png)
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a trifluoromethyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester is unique due to the presence of both a trifluoromethyl group and a benzofuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzofuran moiety contributes to its aromaticity and potential biological activity.
Properties
CAS No. |
821769-97-5 |
|---|---|
Molecular Formula |
C18H13F3O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)-1-benzofuran-2-yl]benzoate |
InChI |
InChI=1S/C18H13F3O3/c1-2-23-17(22)12-9-7-11(8-10-12)16-15(18(19,20)21)13-5-3-4-6-14(13)24-16/h3-10H,2H2,1H3 |
InChI Key |
IIDVLBHBCHCYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


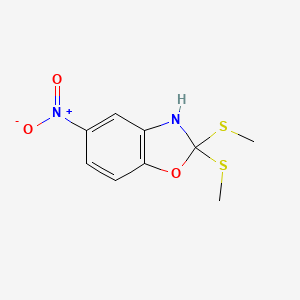
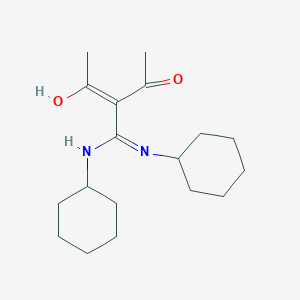
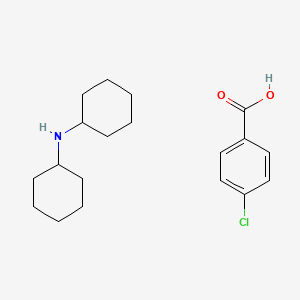
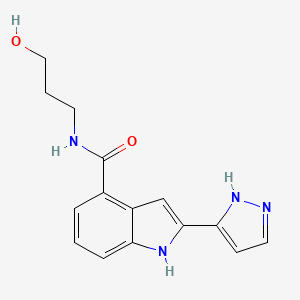
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
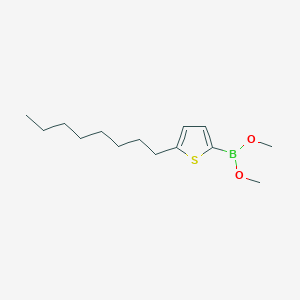
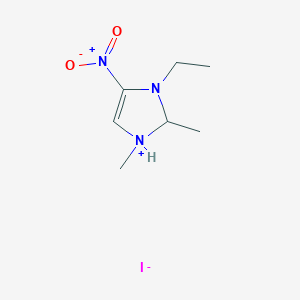
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
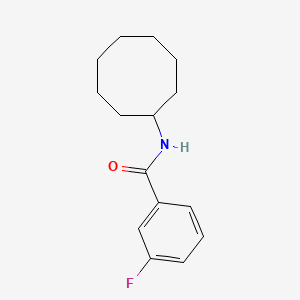
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)

